molecular formula C12H6F3NO3 B8406551 6-cyano-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid

6-cyano-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B8406551
M. Wt: 269.18 g/mol
InChI Key: INQHKYYPGHLJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyano-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid is a useful research compound. Its molecular formula is C12H6F3NO3 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6F3NO3

Molecular Weight

269.18 g/mol

IUPAC Name

6-cyano-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H6F3NO3/c13-12(14,15)10-8(11(17)18)4-7-3-6(5-16)1-2-9(7)19-10/h1-4,10H,(H,17,18)

InChI Key

INQHKYYPGHLJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(C(O2)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the ester (Step 2) (0.077 g, 0.259 mmol) in THF-EtOH-H2O (7:2:1, 2 mL) in a 5 mL pear-shaped flask was added aqueous NaOH (0.13 mL, 2.5 N solution) in one portion. After stirring for 6 hours at room temperature the solution was partially concentrated in vacuo to remove most of the THF and EtOH. The resulting solution was diluted with H2O and washed with diethyl ether. The resulting aqueous phase was sparged with nitrogen to remove trace diethyl ether and was acidified with concentrated HCl yielding a sticky suspension. The suspension was extracted with diethyl ether and the ether was dried over MgSO4, filtered and concentrated in vacuo yielding a pale yellow oil. This oil was crystallized from methylene chloride-hexanes yielding the title compound (0.041 g, 59%) as a tan powder: mp 185.1–186.1° C. 1H NMR (acetone-d6/300 MHz) 7.99–7.94 (m, 2H), 7.83 (dd, 1H, J=8.5, 2.0 Hz), 7.25 (d, 1H, J=8.5 Hz), 5.99 (q, 1H, J=7.0 Hz). FABLRMS m/z 270 (M+H). EIHRMS m/z 269.0316 (M+, Calc'd 269.0300).
Name
ester
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
THF EtOH-H2O
Quantity
2 mL
Type
solvent
Reaction Step One

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